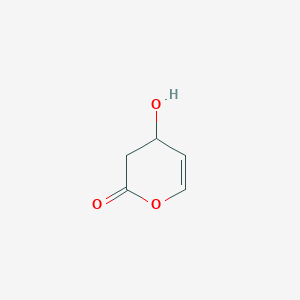
2,6-Dimethyl-5-nitropyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-nitropyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and a hydroxyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-nitropyrimidin-4-ol typically involves the nitration of 2,6-dimethylpyrimidin-4-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels required for its applications.
化学反応の分析
Types of Reactions
2,6-Dimethyl-5-nitropyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The hydroxyl group at position 4 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 2,6-dimethyl-5-aminopyrimidin-4-ol.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation: Oxidation products may include compounds with additional oxygen-containing functional groups.
科学的研究の応用
2,6-Dimethyl-5-nitropyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,6-Dimethyl-5-nitropyrimidin-4-ol depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylpyrimidin-4-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyrimidin-4-ol: Lacks the methyl groups, which can affect its chemical properties and reactivity.
2,6-Dimethyl-4-hydroxypyrimidine: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
2,6-Dimethyl-5-nitropyrimidin-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
特性
分子式 |
C6H7N3O3 |
|---|---|
分子量 |
169.14 g/mol |
IUPAC名 |
2,4-dimethyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O3/c1-3-5(9(11)12)6(10)8-4(2)7-3/h1-2H3,(H,7,8,10) |
InChIキー |
ZKRBDTOZWLICMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)

![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)

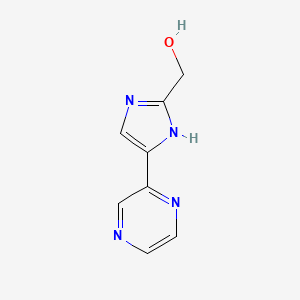


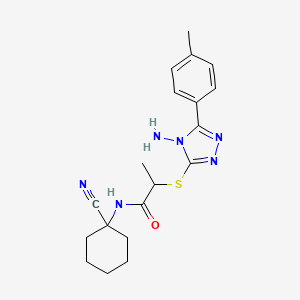
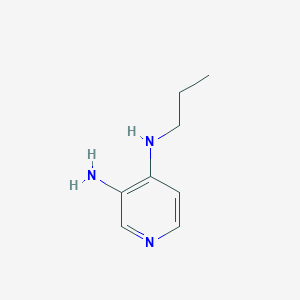
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

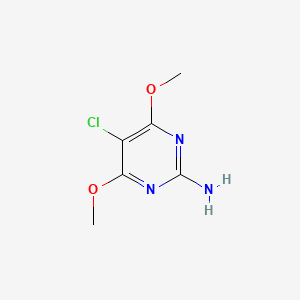
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
